Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate
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Description
Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate is a chemical compound that is part of the broader family of nicotinate esters. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their properties are discussed, which can give insights into the behavior and characteristics of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate.
Synthesis Analysis
The synthesis of related nicotinate compounds involves complex organic reactions. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, and its structure was determined using various analytical techniques such as XRD, GC-MS analysis, element analysis, and NMR spectroscopy . Similarly, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was prepared as an intermediate in the synthesis of other complex molecules, showcasing the versatility of nicotinate derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of nicotinate derivatives is often elucidated using X-ray diffraction (XRD) and spectroscopic methods such as NMR. These techniques provide detailed information about the arrangement of atoms within the molecule and can help in understanding the reactivity and properties of the compound . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Nicotinate esters participate in various chemical reactions due to their functional groups. The reaction mechanisms can be complex and are often proposed based on the analysis of reaction intermediates and products . The reactivity of these compounds with other chemicals, such as ethylene oxide, can lead to the formation of new derivatives with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinate derivatives are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can significantly affect the compound's electronic properties and reactivity . The solubility, boiling point, and stability of these compounds can be studied experimentally or predicted using theoretical methods. Additionally, the biological activities, such as antibacterial, antifungal, and antioxidant properties, are often evaluated to determine the potential applications of these compounds in various fields .
Relevant Case Studies
Although no specific case studies on ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate are provided, the related research on ethyl nicotinate as an attractant for certain insects in agricultural settings indicates the practical applications of nicotinate derivatives . This highlights the importance of understanding the properties and synthesis of such compounds for their potential use in industry and research.
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate has been explored in the field of organic synthesis and structural analysis. For instance, a novel derivative, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was synthesized, and its structure was determined through various techniques such as XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008).
Chemical Reactivity and Derivative Synthesis
The compound has been utilized as an intermediate in chemical reactions for synthesizing diverse derivatives. For example, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was used as an intermediate in the synthesis of 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones (Eichler et al., 1976).
Pharmacology and Therapeutics
Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate derivatives have been investigated for their pharmacological properties. For example, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate was evaluated for its retinoprotective effects in a rat model of retinal ischemia–reperfusion, showing potential as a retinoprotector (Peresypkina et al., 2020).
Novel Organic Compounds
The synthesis of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate and its derivatives has led to the development of novel organic compounds with diverse applications. For instance, reactions of 3-(polyfluoroacyl)chromones resulted in the synthesis of novel RF-containing nicotinic acid derivatives (Sosnovskikh et al., 2008).
Photoreactivity and Chemical Analysis
The photoreactivity of ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate derivatives has been a subject of study, providing insights into their behavior under various conditions. For example, nicotinic acid and its derivatives, including ethyl nicotinate, show varying photoreactivity based on the solvent and acidity of the solution (Takeuchi et al., 1974).
properties
IUPAC Name |
ethyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(9(10,11)12)4-13-7(6)14/h3-4H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZGAFUJZTXGDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167478 |
Source
|
Record name | Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | |
CAS RN |
1227576-28-4 |
Source
|
Record name | Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227576-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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